molecular formula C18H17BrF2O2 B12989782 tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate

Cat. No.: B12989782
M. Wt: 383.2 g/mol
InChI Key: FKPZANYEMCQSBD-UHFFFAOYSA-N
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Description

tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate: is an organic compound with the molecular formula C17H17BrF2O2. This compound is notable for its biphenyl structure, which includes a tert-butyl ester group, a bromomethyl group, and two fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield the corresponding iodide derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties. Researchers use it to develop new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and specialty chemicals. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both bromomethyl and difluoro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C18H17BrF2O2

Molecular Weight

383.2 g/mol

IUPAC Name

tert-butyl 2-[4-(bromomethyl)-3,5-difluorophenyl]benzoate

InChI

InChI=1S/C18H17BrF2O2/c1-18(2,3)23-17(22)13-7-5-4-6-12(13)11-8-15(20)14(10-19)16(21)9-11/h4-9H,10H2,1-3H3

InChI Key

FKPZANYEMCQSBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C(=C2)F)CBr)F

Origin of Product

United States

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